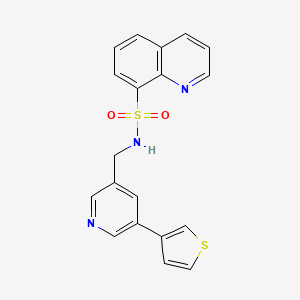

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoline-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoline-8-sulfonamide is a complex organic compound that features a quinoline core, a sulfonamide group, and a thiophene-pyridine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoline-8-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst. The thiophene and pyridine moieties can be introduced through this coupling reaction, followed by the attachment of the quinoline and sulfonamide groups through subsequent steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the selection of solvents and reagents would be optimized to ensure environmental and economic sustainability.

Analyse Des Réactions Chimiques

Types of Reactions

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoline-8-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Applications De Recherche Scientifique

Antimicrobial Activity

The compound has shown significant antimicrobial properties, particularly against drug-resistant strains of bacteria. Research indicates that quinoline derivatives, including sulfonamides, are effective against a range of pathogens.

Case Study: Antimicrobial Efficacy

A study synthesized several quinoline-based compounds, including sulfonamides, and tested their efficacy against various bacterial strains. The results demonstrated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. For instance, the compound 3c , a derivative of 8-hydroxyquinoline-5-sulfonamide, showed comparable efficacy to established antibiotics like oxacillin and ciprofloxacin .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3c | MRSA | 32 µg/mL |

| 3a | Enterococcus faecalis | 64 µg/mL |

| Control | Staphylococcus aureus | 16 µg/mL |

Anticancer Properties

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoline-8-sulfonamide has been investigated for its anticancer properties. The compound's structure allows it to interact with cellular mechanisms involved in cancer proliferation.

Case Study: Anticancer Activity

In vitro studies have evaluated the effects of this compound on various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549). The findings revealed that the compound inhibited cell growth significantly at concentrations below those toxic to normal cells . Notably, the compound altered the expression of key regulatory proteins involved in apoptosis and cell cycle regulation.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | Effect on Apoptosis |

|---|---|---|

| MDA-MB-231 | 25 | Increased BAX expression |

| A549 | 30 | Decreased BCL-2 expression |

| HFF-1 (Normal) | >100 | No significant effect |

Anti-inflammatory Effects

Research has also indicated that compounds similar to this compound exhibit anti-inflammatory properties. These effects are crucial in treating conditions such as arthritis and other inflammatory diseases.

Case Study: Inhibition of Inflammatory Mediators

A study assessed the impact of quinoline derivatives on pro-inflammatory cytokines in vitro. Results showed that specific derivatives reduced levels of TNF-alpha and IL-6 in stimulated macrophages, suggesting potential therapeutic applications in inflammatory conditions .

Table 3: Anti-inflammatory Activity

| Compound | Cytokine Level Reduction (%) | Concentration (µM) |

|---|---|---|

| Compound A | TNF-alpha: 70% | 50 |

| Compound B | IL-6: 65% | 50 |

Mécanisme D'action

The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoline-8-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting protein-protein interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene derivatives: These compounds share the thiophene moiety and may have similar electronic properties.

Pyridine derivatives: Compounds with a pyridine ring may exhibit similar chemical reactivity.

Quinoline derivatives: These compounds share the quinoline core and may have similar biological activities.

Uniqueness

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoline-8-sulfonamide is unique due to the combination of its structural features, which may confer distinct electronic, chemical, and biological properties. The presence of the sulfonamide group, in particular, may enhance its potential as a bioactive compound.

Activité Biologique

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoline-8-sulfonamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅N₃O₂S₂ |

| Molecular Weight | 381.5 g/mol |

| CAS Number | 1795480-77-1 |

This structure features a quinoline core modified with a sulfonamide group, which is known for enhancing biological activity through various mechanisms.

Synthesis

The synthesis typically involves multi-step organic reactions, beginning with the preparation of key intermediates followed by the introduction of the sulfonamide group. For instance, one method includes the reaction of thiophene derivatives with pyridine-based precursors under controlled conditions to yield the target compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Specifically, it has been shown to modulate the activity of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism. In vitro experiments demonstrated that this compound significantly reduced intracellular pyruvate levels in A549 lung cancer cells, leading to decreased cell viability and altered cell-cycle distribution . The selectivity for cancer cells over normal cells suggests a promising therapeutic index.

The mechanism through which this compound exerts its effects appears to involve:

- Inhibition of PKM2 : This enzyme plays a critical role in aerobic glycolysis, often upregulated in cancer cells.

- Induction of Apoptosis : The compound has been observed to trigger apoptotic pathways selectively in cancer cells.

- Cell Cycle Arrest : It influences the distribution of cells across different phases of the cell cycle, particularly affecting G1/S transition .

Comparative Biological Activity

A comparative analysis of similar compounds indicates that those with a quinoline-sulfonamide structure exhibit a broad spectrum of biological activities:

| Compound Type | Activity Type | Reference |

|---|---|---|

| Quinoline-sulfonamides | Anticancer | |

| Thiophene-based sulfonamides | Antimicrobial | |

| Pyrazolo[1,5-a]pyrimidines | Anti-mycobacterial |

Case Studies

- In Vitro Efficacy : A study evaluated various quinoline derivatives against multiple cancer cell lines (e.g., A549, MDA-MB-231). This compound exhibited superior cytotoxicity compared to standard chemotherapeutics .

- Selectivity Studies : In tests comparing normal and cancerous cell lines, this compound showed significant selectivity for tumor cells, highlighting its potential for targeted cancer therapy .

Future Directions

Given its promising biological activity, further research is warranted to explore:

- In Vivo Studies : Evaluating efficacy and safety in animal models.

- Mechanistic Studies : Understanding detailed pathways affected by this compound.

- Analog Development : Synthesizing derivatives to enhance potency and reduce side effects.

Propriétés

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S2/c23-26(24,18-5-1-3-15-4-2-7-21-19(15)18)22-11-14-9-17(12-20-10-14)16-6-8-25-13-16/h1-10,12-13,22H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLABXWOZSFWKCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC(=CN=C3)C4=CSC=C4)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.